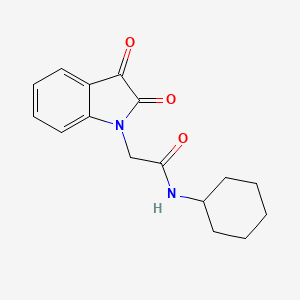
N-cyclohexyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclohexyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide” is a derivative of isatin, an endogenous compound that is synthetically versatile and possesses a variety of biological activities . It has a molecular formula of C16H18N2O3 .
Synthesis Analysis
Based on the cytotoxic activity studies on N-substituted isatin derivatives, a series of 18 derivatives of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide were designed, synthesized, and characterized according to their analytical and spectral data .Molecular Structure Analysis
The molecular structure of “N-cyclohexyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide” is characterized by its molecular formula C16H18N2O3 . More detailed structural analysis would require specific spectroscopic data.Chemical Reactions Analysis
The synthesis of “N-cyclohexyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide” involves reactions with isatin and its derivatives . The specific reactions and conditions would depend on the exact synthetic route chosen.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-cyclohexyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide” can be inferred from its molecular formula C16H18N2O3 . Detailed properties such as melting point, boiling point, and density would require specific experimental data.Aplicaciones Científicas De Investigación
Antimicrobial Activity
Imidazole derivatives, including 1,3-diazole, have shown promising antimicrobial potential. For instance, compounds 1a and 1b demonstrated good antimicrobial activity . Further research in this area could explore their effectiveness against specific pathogens.
Antitumor Properties
The imidazole core has become essential in drug development. Some derivatives exhibit antitumor effects, making them valuable candidates for cancer therapy. Investigating the impact of N-cyclohexyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide on tumor cells could yield valuable insights .
Anti-Inflammatory Potential
Imidazole-containing compounds often possess anti-inflammatory properties. Researchers could explore whether this compound modulates inflammatory pathways or targets specific cytokines .
Antiviral Activity
Given the global importance of antiviral drugs, investigating the antiviral potential of 1,3-diazole derivatives is crucial. Could N-cyclohexyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide inhibit viral replication or entry? Further studies are warranted .
Antioxidant Effects
Imidazole-based compounds sometimes exhibit antioxidant activity. Understanding how this compound interacts with oxidative stress pathways could be valuable for drug design .
Anti-Diabetic Properties
Considering the rising prevalence of diabetes, exploring the effects of N-cyclohexyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide on glucose metabolism and insulin sensitivity could be enlightening .
Ulcerogenic Activity
Some imidazole derivatives, including 1,3-diazole, have been associated with ulcerogenic effects. Investigating the mechanisms behind this property could inform drug safety profiles .
Other Biological Activities
Imidazole compounds often surprise researchers with diverse effects. Exploring their impact on allergies, fever, and other biological processes could reveal novel therapeutic avenues .
Direcciones Futuras
The promising cytotoxic activity of “N-cyclohexyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide” and its derivatives suggests potential for further development and study . Future research could focus on optimizing the synthesis, exploring the mechanism of action, and evaluating the compound’s efficacy in various biological applications.
Propiedades
IUPAC Name |
N-cyclohexyl-2-(2,3-dioxoindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-14(17-11-6-2-1-3-7-11)10-18-13-9-5-4-8-12(13)15(20)16(18)21/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLQFUPUVOHKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

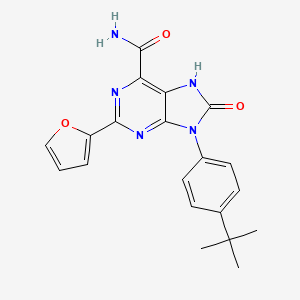
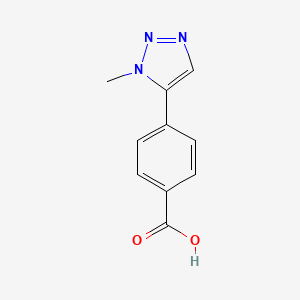
![5-(4-Chlorophenyl)-3-{[(4-methylphenyl)sulfanyl]methyl}isoxazole](/img/structure/B2739178.png)
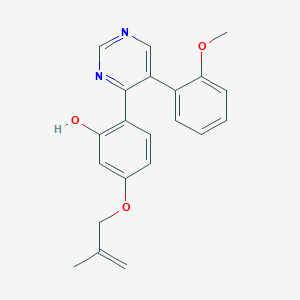
![N-(4-methoxyphenyl)-3-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2739183.png)
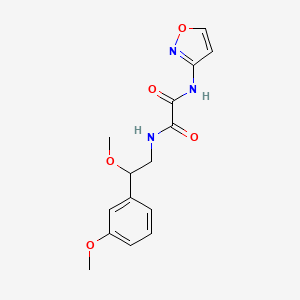


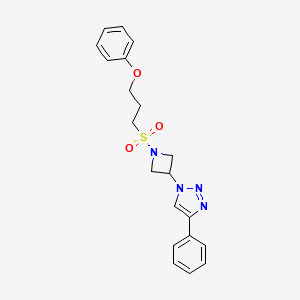

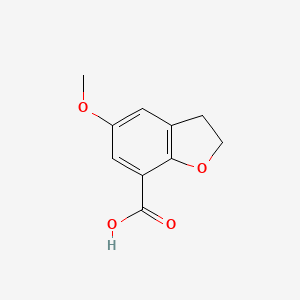
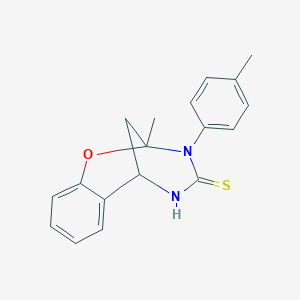
![Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfide](/img/structure/B2739195.png)
![Bicyclo[4.1.0]heptane-3-carbaldehyde](/img/structure/B2739197.png)